5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11

LC-MS Method Development Bioanalysis Pharmaceutical Impurity Testing

Quantifying the 5-(4-chlorobutyl)-1-cyclohexyltetrazole impurity in Cilostazol APIs requires an internal standard that eliminates matrix effects and ensures regulatory compliance. This perdeuterated d11 analog provides the optimal solution. - +11 Da mass shift eliminates spectral overlap, ensuring interference-free LC-MS quantification. - Corrects for ionization variability and sample preparation losses, enabling robust, validated methods. - Essential for QC batch release and pharmacokinetic studies requiring GMP-compliant accuracy.

Molecular Formula C11H19ClN4
Molecular Weight 253.818
CAS No. 1073608-19-1
Cat. No. B585329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11
CAS1073608-19-1
Synonyms5-(4-Chloro-butyl)-1-cyclohexyl-1H-tetrazole-d11
Molecular FormulaC11H19ClN4
Molecular Weight253.818
Structural Identifiers
SMILESC1CCC(CC1)N2C(=NN=N2)CCCCCl
InChIInChI=1S/C11H19ClN4/c12-9-5-4-8-11-13-14-15-16(11)10-6-2-1-3-7-10/h10H,1-9H2/i1D2,2D2,3D2,6D2,7D2,10D
InChIKeyINTQSGGUSUSCTJ-BMWRUFNQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11 (CAS 1073608-19-1): A Deuterated Internal Standard for Cilostazol Impurity Quantification


5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11 (CAS 1073608-19-1) is a deuterated analog of 5-(4-Chlorobutyl)-1-cyclohexyltetrazole, a known impurity of the antiplatelet drug Cilostazol . With a molecular formula of C11H8D11ClN4 and a molecular weight of 253.82 g/mol, it features a perdeuterated cyclohexyl ring (11 deuterium atoms) [1]. This stable isotope-labeled compound is specifically synthesized for use as an internal standard (IS) in quantitative analytical methods, primarily liquid chromatography-mass spectrometry (LC-MS) .

The Critical Role of 5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11 in Analytical Precision


In-class compounds, including the non-deuterated parent (CAS 73963-42-5) or lesser-labeled analogs (e.g., d4 variants), cannot be simply interchanged for the d11 compound in high-precision LC-MS workflows. The choice of internal standard is paramount for correcting matrix effects, ionization efficiency variability, and sample preparation losses [1]. The degree of deuteration directly impacts the mass shift, which is crucial for avoiding spectral overlap with the target analyte. A larger mass shift, such as the +11 Da provided by the d11 compound, significantly reduces the risk of cross-talk and ensures a clean, interference-free channel for quantification, a requirement for robust method validation in pharmaceutical analysis .

Quantitative Evidence for Selecting 5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11 Over Analogs


Superior Mass Resolution: +11 Da Mass Shift for Unambiguous Quantification

5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11 provides a mass shift of +11.07 Da relative to the unlabeled analyte. This is significantly larger than the +4.02 Da shift provided by the alternative d4-labeled analog [1]. A larger mass difference is critical for preventing isotopic cross-talk between the analyte's isotopic envelope and the internal standard, which can compromise the lower limit of quantification (LLOQ) [2].

LC-MS Method Development Bioanalysis Pharmaceutical Impurity Testing

High Chemical and Isotopic Purity for Reliable Assay Performance

The compound is commercially available with a specified minimum chemical purity of 95% and is also offered at a higher purity of 98% [1]. While specific isotopic enrichment values are not always publicly disclosed for this catalog item, vendors confirm that isotopic purity is a controlled parameter for these types of standards, and the product is manufactured to meet the high specifications required for an internal standard .

Analytical Chemistry Quality Control Reference Standards

Defined Storage and Handling for Long-Term Stability and Reproducibility

Vendors specify storage conditions for 5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11 at -20°C or between 2-8°C [1][2]. This is a more stringent requirement compared to the non-deuterated analog, which is often stored at ambient or 2-8°C . Adhering to these defined conditions is critical to prevent deuterium/hydrogen back-exchange or degradation, which would compromise its utility as an internal standard.

Laboratory Management Standard Operating Procedure Stability

Primary Application Scenarios for Procuring 5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11


LC-MS/MS Method Development and Validation for Cilostazol Impurity Quantification

Procurement is essential for analytical laboratories developing validated methods to quantify the 5-(4-chlorobutyl)-1-cyclohexyltetrazole impurity in Cilostazol drug substance or product. The +11 Da mass shift of this d11 internal standard [1] provides the analytical specificity required by regulatory bodies (e.g., FDA, EMA) for impurity profiling, ensuring that the method's selectivity and accuracy are not compromised by isotopic interference.

Routine Quality Control (QC) Release Testing of Cilostazol Batches

This compound is a critical reagent for QC laboratories responsible for the batch release of Cilostazol APIs or finished dosage forms. Its use as an internal standard corrects for variations in sample preparation and instrument drift [2], enabling consistent and accurate quantification of this specific impurity across multiple batches and over extended periods, a key requirement for Good Manufacturing Practice (GMP) compliance.

Bioanalytical Studies for Pharmacokinetic or Clinical Research

Researchers conducting pharmacokinetic studies on Cilostazol can utilize this deuterated standard. In complex biological matrices (e.g., plasma, urine), matrix effects can severely suppress or enhance ionization, leading to inaccurate drug and metabolite measurements [3]. Co-eluting a deuterated internal standard that experiences the same matrix effects but is distinguishable by mass provides the robust normalization necessary for generating reliable pharmacokinetic data.

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